molecular formula C9H7BrO2S2 B2747684 methyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate CAS No. 2413876-13-6

methyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate

Cat. No.: B2747684
CAS No.: 2413876-13-6
M. Wt: 291.18
InChI Key: QXNDDGQIDKHOFJ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate: is a chemical compound with the molecular formula C9H7BrO2S2 and a molecular weight of 291.19 g/mol It is a derivative of thieno[3,2-b]thiophene, a heterocyclic compound containing sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate typically involves the bromination of 3-methylthieno[3,2-b]thiophene-2-carboxylate. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction mixture is then subjected to esterification to obtain the methyl ester derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiols and thioethers.

Scientific Research Applications

Chemistry: Methyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .

Biology and Medicine: The compound is investigated for its potential biological activities. It is used in the development of pharmaceuticals and agrochemicals due to its unique structural properties .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices .

Mechanism of Action

The mechanism of action of methyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Uniqueness: Methyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate stands out due to its specific substitution pattern and the presence of both bromine and methyl groups. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

methyl 3-bromo-6-methylthieno[3,2-b]thiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2S2/c1-4-6-8(5(10)3-13-6)14-7(4)9(11)12-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNDDGQIDKHOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1SC=C2Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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